Taprenepag isopropyl

Descripción

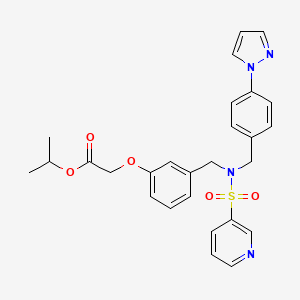

Structure

3D Structure

Propiedades

IUPAC Name |

propan-2-yl 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O5S/c1-21(2)36-27(32)20-35-25-7-3-6-23(16-25)19-30(37(33,34)26-8-4-13-28-17-26)18-22-9-11-24(12-10-22)31-15-5-14-29-31/h3-17,21H,18-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPXUFQLKWKBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143384 | |

| Record name | Taprenepag isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005549-94-9 | |

| Record name | Taprenepag isopropyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005549949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taprenepag isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAPRENEPAG ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81LDP7XIYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Taprenepag Isopropyl in Trabecular Meshwork Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taprenepag isopropyl is a novel selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist developed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its mechanism of action in enhancing aqueous humor outflow through the trabecular meshwork (TM) is of significant interest for therapeutic development. This technical guide delineates the molecular pathways activated by this compound in trabecular meshwork cells, focusing on its impact on the extracellular matrix, actin cytoskeleton, and associated signaling cascades. While direct in-vitro studies on this compound's effects on human trabecular meshwork (HTM) cells are limited in the public domain, this document synthesizes preclinical data and findings from studies on its active metabolite, CP-544326, and other selective EP2 agonists to provide a comprehensive overview of its core mechanism.

Introduction: Targeting the Trabecular Meshwork for IOP Reduction

The trabecular meshwork is a critical tissue in the anterior chamber of the eye responsible for regulating aqueous humor outflow and maintaining normal intraocular pressure.[3] In glaucomatous eyes, increased resistance to outflow through the TM is a primary contributor to elevated IOP.[4] this compound, a prodrug, is hydrolyzed in the eye to its active form, CP-544326, a potent and selective EP2 receptor agonist.[2] Activation of the EP2 receptor in TM cells is believed to be a key mechanism by which this compound increases aqueous humor outflow, thereby lowering IOP.

Core Mechanism of Action: EP2 Receptor Activation and Downstream Signaling

The primary mechanism of action of this compound's active metabolite, CP-544326, in trabecular meshwork cells is the activation of the G-protein coupled EP2 receptor. This initiates a cascade of intracellular events aimed at modifying the cellular and extracellular environment to facilitate aqueous humor outflow.

Cyclic AMP Elevation

Preclinical studies have demonstrated that topical administration of this compound leads to a significant elevation of cyclic AMP (cAMP) in the aqueous humor and iris-ciliary body, confirming in-vivo target engagement. In TM cells, the binding of an EP2 agonist to its receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.

Signaling Pathways

The increase in intracellular cAMP activates Protein Kinase A (PKA), which is a central mediator of the downstream effects. The signaling pathway is hypothesized to diverge to influence both the extracellular matrix and the cellular contractility. While direct evidence for this compound is emerging, studies on other EP2 agonists suggest a potential interplay with the RhoA/ROCK pathway, a critical regulator of TM cell contractility and ECM deposition. Inhibition of the RhoA/ROCK pathway is known to relax the TM and increase outflow facility.

References

- 1. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

Downstream Signaling Pathways of Taprenepag Isopropyl Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taprenepag isopropyl is a topical, selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist in development for the treatment of glaucoma. As a prodrug, it is hydrolyzed in the eye to its active form, CP-544326, which then exerts its therapeutic effects by reducing intraocular pressure (IOP). This technical guide provides an in-depth overview of the core downstream signaling pathways activated upon engagement of the EP2 receptor by Taprenepag's active metabolite. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the signaling cascades.

Core Mechanism of Action

This compound's active metabolite, CP-544326, is a potent and selective agonist for the EP2 receptor, a G-protein coupled receptor (GPCR). The primary mechanism of action involves the activation of the Gs alpha subunit (Gαs), which initiates a cascade of intracellular events. While the canonical pathway involves the production of cyclic adenosine monophosphate (cAMP), evidence also suggests the involvement of non-canonical pathways, including β-arrestin recruitment and epidermal growth factor receptor (EGFR) transactivation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of CP-544326, the active metabolite of this compound.

Table 1: Receptor Binding Affinity and Potency of CP-544326

| Parameter | Species | Receptor | Value | Reference |

| IC50 | Human | EP2 | 10 nM | [1][2] |

| IC50 | Rat | EP2 | 15 nM | [1] |

| EC50 (cAMP activation) | Human (in HEK293 cells) | EP2 | 2.8 nM | [1][2] |

Table 2: Selectivity of CP-544326 for Prostanoid Receptors

| Receptor | Binding Affinity (IC50) | Reference |

| EP1 | >3200 nM | |

| EP3 | >3200 nM | |

| EP4 | >3200 nM |

Signaling Pathways

Canonical Gαs-cAMP-PKA Signaling Pathway

The primary and most well-characterized downstream signaling pathway of EP2 receptor activation is the Gαs-cAMP-PKA cascade.

Non-Canonical β-Arrestin and EGFR Transactivation Pathways

In addition to the canonical Gs pathway, EP2 receptor activation can also lead to the recruitment of β-arrestin and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR), initiating further downstream signaling.

Experimental Protocols

Detailed protocols for key experiments cited in the study of this compound and EP2 receptor signaling are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., CP-544326) by measuring its ability to displace a radiolabeled ligand from the EP2 receptor.

Materials:

-

Cell membranes expressing the human EP2 receptor.

-

Radiolabeled ligand (e.g., [3H]-PGE2).

-

Unlabeled competitor (CP-544326).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the unlabeled competitor (CP-544326).

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Immunoassay

This assay quantifies the intracellular accumulation of cAMP following EP2 receptor activation.

Materials:

-

Cells expressing the human EP2 receptor (e.g., HEK293-EP2).

-

This compound or CP-544326.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with varying concentrations of this compound or CP-544326 for a defined time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in the cell lysates by interpolating from the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated EP2 receptor.

Materials:

-

Cells co-expressing a tagged EP2 receptor and a tagged β-arrestin (e.g., using enzyme fragment complementation, BRET, or FRET-based systems).

-

This compound or CP-544326.

-

Assay-specific substrate and detection reagents.

Procedure:

-

Plate the cells in a 96-well plate.

-

Stimulate the cells with varying concentrations of this compound or CP-544326.

-

Incubate for the time recommended by the assay manufacturer to allow for β-arrestin recruitment.

-

Add the detection reagents and incubate as required.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Plot the signal against the log concentration of the agonist to determine the EC50 for β-arrestin recruitment.

EGFR Transactivation Assay (Western Blot)

This assay detects the phosphorylation of EGFR as an indicator of its transactivation.

Materials:

-

Cells expressing the EP2 receptor and EGFR.

-

This compound or CP-544326.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-phospho-EGFR and anti-total-EGFR).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with this compound or CP-544326 for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-EGFR antibody to confirm equal protein loading.

-

Quantify the band intensities to determine the relative increase in EGFR phosphorylation.

Gene Expression Analysis (qPCR)

This method is used to quantify changes in the expression of target genes downstream of EP2 receptor activation.

Materials:

-

Cells treated with this compound or CP-544326.

-

RNA extraction kit.

-

Reverse transcription kit to synthesize cDNA.

-

qPCR master mix (e.g., SYBR Green or TaqMan).

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR instrument.

Procedure:

-

Treat cells with the agonist for a specified duration.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated controls, normalized to the housekeeping gene.

Gene Expression Changes

Activation of the EP2 receptor has been shown to regulate the expression of various genes implicated in tissue remodeling and osmoregulation. While specific gene expression profiles for this compound are not extensively published, studies with other EP2 agonists in human ciliary smooth muscle cells have identified the upregulation of genes such as:

-

AREG (Amphiregulin): A member of the EGF family.

-

LOXL3 (Lysyl Oxidase Like 3): Involved in extracellular matrix remodeling.

-

BMP2 (Bone Morphogenetic Protein 2): A growth factor.

-

AQP3 (Aquaporin 3): A water channel protein.

A significant portion of these upregulated genes contain cAMP-response elements (CRE) in their promoter regions, suggesting that their expression is primarily driven by the canonical cAMP-PKA-CREB signaling pathway.

Conclusion

This compound, through its active metabolite CP-544326, selectively activates the EP2 receptor, initiating a cascade of downstream signaling events. The primary pathway involves Gαs-mediated activation of adenylyl cyclase and subsequent cAMP production, leading to PKA activation and modulation of gene expression. Additionally, non-canonical pathways involving β-arrestin and EGFR transactivation may contribute to the overall cellular response. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of ophthalmology and drug development to further investigate the mechanism of action of this promising glaucoma therapeutic.

References

The Pharmacology of CP-544326: A Potent and Selective EP2 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-544326 is the active carboxylic acid metabolite of the isopropyl ester prodrug, taprenepag isopropyl (PF-04217329). It is a potent and highly selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling pathway is implicated in a variety of physiological processes, including the regulation of intraocular pressure, inflammation, and smooth muscle relaxation. This compound has been investigated clinically for its potential to lower intraocular pressure in patients with open-angle glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the pharmacology of CP-544326, focusing on its receptor binding affinity, functional activity, and the underlying experimental methodologies.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of CP-544326.

Table 1: Receptor Binding Affinity of CP-544326

| Receptor | Species | Assay Type | Parameter | Value (nM) |

| EP2 | Human | Radioligand Binding | IC50 | 10[1] |

| EP2 | Rat | Radioligand Binding | IC50 | 15[1] |

IC50: The half maximal inhibitory concentration, representing the concentration of the competing ligand (CP-544326) that displaces 50% of the specific binding of a radioligand.

Table 2: Functional Activity of CP-544326

| Receptor | Species | Assay Type | Parameter | Value (nM) |

| EP2 | Human | cAMP Functional Assay | EC50 | 2.8[1] |

EC50: The half maximal effective concentration, representing the concentration of the agonist (CP-544326) that produces 50% of the maximal response.

Table 3: Selectivity Profile of CP-544326

| Receptor | Species | Assay Type | Parameter | Value (nM) |

| EP1 | Human | Radioligand Binding | IC50 | >3200[1] |

| EP3 | Human | Radioligand Binding | IC50 | >3200[1] |

| EP4 | Human | Radioligand Binding | IC50 | >3200 |

This data demonstrates the high selectivity of CP-544326 for the EP2 receptor over other prostanoid EP receptor subtypes.

Signaling Pathway

Activation of the EP2 receptor by CP-544326 initiates a well-defined intracellular signaling cascade. As a Gs-coupled receptor, its primary downstream effect is the modulation of cAMP levels.

Upon binding of CP-544326, the EP2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which in turn mediate the cellular response.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments used to characterize the pharmacology of CP-544326.

Radioligand Binding Assay (for IC50 Determination)

This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human EP2 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound (CP-544326).

-

Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of CP-544326 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

cAMP Functional Assay (for EC50 Determination)

This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP in whole cells expressing the target receptor.

Methodology:

-

Cell Culture: Cells stably expressing the human EP2 receptor (e.g., HEK293 cells) are cultured to an appropriate density in multi-well plates.

-

Compound Treatment: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of CP-544326.

-

Incubation: The cells are incubated for a defined period at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These kits typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to each concentration of CP-544326 is determined from the standard curve. The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.

GTPγS Binding Assay

This functional assay measures the initial step of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the EP2 receptor are prepared.

-

Assay Setup: In a multi-well plate, the membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in their inactive state), [35S]GTPγS, and varying concentrations of CP-544326.

-

Incubation: The mixture is incubated at 30°C for a specific time to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.

-

Quantification: The amount of [35S]GTPγS bound to the Gα subunits retained on the filters is measured by scintillation counting.

-

Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The agonist-stimulated specific binding is calculated, and the data are analyzed using non-linear regression to determine the EC50 (potency) and Emax (efficacy) of CP-544326.

Conclusion

CP-544326 is a potent and selective EP2 receptor agonist. Its pharmacological activity is characterized by high-affinity binding to the EP2 receptor and robust stimulation of the cAMP second messenger pathway. The high selectivity of CP-544326 for the EP2 receptor over other prostanoid receptor subtypes makes it a valuable tool for investigating the physiological and pathophysiological roles of EP2 receptor signaling and a promising therapeutic agent for conditions such as glaucoma. The experimental protocols detailed in this guide provide a framework for the continued pharmacological characterization of this and other EP2 receptor modulators.

References

Pharmacokinetic Profile of Taprenepag Isopropyl in Rabbit Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taprenepag isopropyl (PF-04217329) is a topical prostaglandin EP2 receptor agonist that was developed for the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. As a prodrug, it is hydrolyzed in the eye to its active metabolite, CP-544326, which exerts its therapeutic effect. Understanding the pharmacokinetic profile of this compound in relevant animal models is crucial for preclinical development and translation to clinical applications. This technical guide summarizes the available information on the pharmacokinetics of this compound in rabbit models, provides detailed experimental methodologies for conducting such studies, and illustrates key processes through signaling pathway and workflow diagrams.

While specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, and AUC) for this compound and its active metabolite in rabbit ocular tissues are not extensively published in publicly available literature, preclinical studies have confirmed its efficacy in normotensive Dutch-belted rabbits. Topical ocular administration in these models resulted in a significant 30-50% reduction in IOP.[1] Furthermore, studies have shown that following topical application of this compound, the active metabolite, CP-544326, is detected in the aqueous humor and iris-ciliary body at concentrations exceeding the EC50 for the EP2 receptor, indicating effective ocular penetration and conversion.[1]

To provide a comprehensive understanding of the expected pharmacokinetic profile for a topical EP2 agonist prodrug, this guide will present representative data from a similar compound, Omidenepag Isopropyl, which has been extensively studied in rabbits.[2][3]

Quantitative Pharmacokinetic Data

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the pharmacokinetic parameters for the active metabolite of a comparable EP2 agonist prodrug, Omidenepag Isopropyl, in rabbit ocular tissues following a single topical administration. This data serves as a representative example of the expected pharmacokinetic profile.

Table 1: Representative Ocular Pharmacokinetic Parameters of an EP2 Agonist Active Metabolite in Rabbits Following Topical Administration of the Prodrug

| Ocular Tissue | Cmax (ng/g or ng/mL) | Tmax (hours) |

| Cornea | 4130 | 1 |

| Aqueous Humor | 141 | 2 |

| Iris-Ciliary Body | 84.9 | 1 |

Data presented is for the active metabolite (OMD) after administration of 0.03% ¹⁴C-labeled Omidenepag Isopropyl ophthalmic solution.[2]

Experimental Protocols

A robust experimental design is critical for accurately characterizing the ocular pharmacokinetics of topically administered drugs. The following protocol is a detailed methodology based on successful studies of similar compounds in rabbit models.

Animal Model

-

Species: Male New Zealand White or Dutch-belted rabbits.

-

Weight: 2.5-3.5 kg.

-

Acclimation: Animals should be acclimated for at least one week prior to the study, with access to standard diet and water ad libitum.

-

Housing: Housed in individual cages under controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.

Dosing and Administration

-

Test Article: this compound ophthalmic solution at a specified concentration (e.g., 0.01%, 0.03%, 0.1%). The use of a radiolabeled compound (e.g., ¹⁴C-Taprenepag isopropyl) is highly recommended for accurate quantification in tissues.

-

Administration Route: Topical ocular instillation.

-

Dose Volume: A single drop of a precise volume (e.g., 30-50 µL) is administered to the corneal surface of one or both eyes, avoiding contact with the eyelids.

-

Procedure: The contralateral eye can be used as a control or for a different time point, depending on the study design. The eyelids are held open for a short period (e.g., 30 seconds) post-instillation to ensure distribution.

Sample Collection

-

Time Points: A series of predetermined time points post-dose are selected to capture the absorption, distribution, and elimination phases (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Anesthesia and Euthanasia: At each time point, a subset of rabbits is anesthetized, and aqueous humor is collected via paracentesis. Subsequently, the animals are euthanized via an approved method (e.g., intravenous overdose of pentobarbital).

-

Tissue Dissection: Immediately following euthanasia, the eyes are enucleated. Ocular tissues of interest (cornea, conjunctiva, iris-ciliary body, lens, vitreous humor, retina, and choroid-sclera) are carefully dissected, rinsed with saline, blotted dry, and weighed.

-

Blood Sampling: Systemic exposure can be assessed by collecting blood samples (e.g., from the marginal ear vein) at the same time points. Plasma is separated by centrifugation.

-

Storage: All samples are immediately frozen and stored at -80°C until analysis.

Analytical Method

-

Sample Preparation: Tissue samples are homogenized. Both tissue homogenates and fluid samples (aqueous humor, plasma) undergo solid-phase or liquid-liquid extraction to isolate the parent drug (this compound) and its active metabolite (CP-544326).

-

Quantification: Concentrations of the analytes are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. For radiolabeled studies, liquid scintillation counting is used to determine total radioactivity.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, and half-life) are calculated for each tissue and fluid using non-compartmental analysis software (e.g., WinNonlin).

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Workflow for Ocular Pharmacokinetic Study in Rabbits

Caption: Experimental workflow for a rabbit ocular PK study.

Conclusion

The pharmacokinetic profiling of this compound in rabbit models is a critical component of its preclinical evaluation. While specific quantitative data for this compound remains limited in the public domain, the established efficacy in these models confirms its ability to penetrate the cornea, convert to its active metabolite, and engage the target EP2 receptor to elicit a therapeutic response. The experimental protocols and methodologies outlined in this guide, drawn from studies of similar ocular drugs, provide a robust framework for conducting comprehensive pharmacokinetic assessments. The provided diagrams offer a clear visualization of the compound's mechanism of action and the experimental steps involved in its pharmacokinetic characterization. Further studies detailing the full pharmacokinetic profile of this compound in various ocular tissues would be of significant value to the scientific community.

References

- 1. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ocular Tissue Distribution of Omidenepag Isopropyl in Rabbits and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Taprenepag Isopropyl for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Taprenepag isopropyl, a selective EP2 receptor agonist of interest in glaucoma research. While the precise, proprietary synthesis pathway developed by Pfizer is not publicly disclosed, this document outlines a chemically sound and feasible approach based on established organic chemistry principles and available literature on related compounds. The protocols provided are intended for research and development purposes and should be adapted and optimized by qualified personnel.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A retrosynthetic analysis of this compound suggests a convergent synthetic approach, breaking the molecule down into three key building blocks:

-

Fragment A: 4-(1H-Pyrazol-1-yl)benzylamine

-

Fragment B: Pyridine-3-sulfonyl chloride

-

Fragment C: Isopropyl 2-(3-(bromomethyl)phenoxy)acetate

The proposed forward synthesis involves the sequential coupling of these fragments to construct the final molecule.

Experimental Protocols

Synthesis of Key Intermediates

2.1.1. Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde (Intermediate 1)

This procedure is adapted from known methods for the synthesis of N-arylpyrazoles.

-

Reaction:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(1H-pyrazol-1-yl)benzaldehyde.

-

2.1.2. Synthesis of 4-(1H-Pyrazol-1-yl)benzylamine (Fragment A)

This step involves the reductive amination of the aldehyde synthesized in the previous step.

-

Reaction:

-

Dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and stir until dissolved.

-

Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 2M HCl.

-

Basify the solution with aqueous sodium hydroxide to pH > 10.

-

Extract the product with dichloromethane (3 x volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-(1H-pyrazol-1-yl)benzylamine, which can be used in the next step without further purification.

-

2.1.3. Synthesis of Pyridine-3-sulfonyl chloride (Fragment B)

This is a standard procedure for the preparation of sulfonyl chlorides from sulfonic acids.

-

Reaction:

-

To a flask containing phosphorus pentachloride (1.5 eq), add pyridine-3-sulfonic acid (1.0 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with dichloromethane.

-

Wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride. Use this reagent immediately in the next step.

-

2.1.4. Synthesis of Isopropyl 2-(3-(hydroxymethyl)phenoxy)acetate (Intermediate 2)

This intermediate is prepared through a two-step process starting from 3-hydroxybenzyl alcohol.

-

Step 1: Synthesis of methyl 2-(3-(hydroxymethyl)phenoxy)acetate

-

To a solution of 3-hydroxybenzyl alcohol (1.0 eq) in acetone, add potassium carbonate (3.0 eq) and methyl bromoacetate (1.2 eq).

-

Reflux the mixture for 8 hours.

-

Cool to room temperature, filter off the solids, and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer and concentrate to give the crude methyl ester.

-

-

Step 2: Transesterification to Isopropyl 2-(3-(hydroxymethyl)phenoxy)acetate

-

Dissolve the crude methyl ester in isopropanol.

-

Add a catalytic amount of sodium isopropoxide.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool to room temperature and neutralize with acetic acid.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield Isopropyl 2-(3-(hydroxymethyl)phenoxy)acetate.

-

2.1.5. Synthesis of Isopropyl 2-(3-(bromomethyl)phenoxy)acetate (Fragment C)

This involves the bromination of the benzylic alcohol.

-

Reaction:

-

Dissolve Isopropyl 2-(3-(hydroxymethyl)phenoxy)acetate (1.0 eq) in dichloromethane at 0 °C.

-

Add phosphorus tribromide (0.5 eq) dropwise.

-

Stir the reaction at room temperature for 2 hours.

-

Carefully quench the reaction with ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous magnesium sulfate and concentrate to yield Isopropyl 2-(3-(bromomethyl)phenoxy)acetate.

-

Assembly of this compound

2.2.1. Step 1: Synthesis of N-(4-(1H-Pyrazol-1-yl)benzyl)pyridine-3-sulfonamide (Intermediate 3)

-

Reaction:

-

Dissolve 4-(1H-pyrazol-1-yl)benzylamine (Fragment A, 1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine (1.5 eq).

-

Slowly add a solution of pyridine-3-sulfonyl chloride (Fragment B, 1.1 eq) in dichloromethane.

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography to obtain N-(4-(1H-pyrazol-1-yl)benzyl)pyridine-3-sulfonamide.

-

2.2.2. Step 2: Synthesis of this compound

-

Reaction:

-

To a solution of N-(4-(1H-pyrazol-1-yl)benzyl)pyridine-3-sulfonamide (Intermediate 3, 1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of Isopropyl 2-(3-(bromomethyl)phenoxy)acetate (Fragment C, 1.1 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purification Protocol

The purification of this compound is critical to obtain material of high purity suitable for research purposes. A multi-step approach is recommended.

3.1. Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel and dry it.

-

Load the dried silica onto a pre-packed column.

-

Elute the column with the gradient mobile phase, collecting fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Evaporate the solvent to yield the partially purified product.

-

3.2. Recrystallization

-

Solvent System: Isopropanol/water or Ethyl acetate/hexanes.

-

Procedure:

-

Dissolve the partially purified product in a minimal amount of the hot solvent (e.g., isopropanol).

-

If necessary, add the anti-solvent (e.g., water) dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Data Presentation

Table 1: Summary of Expected Yields and Purity

| Step | Product | Theoretical Yield (mol) | Expected Yield (%) | Purity (by HPLC, %) |

| 2.1.1 | 4-(1H-Pyrazol-1-yl)benzaldehyde | 1.0 | 75-85 | >95 |

| 2.1.2 | 4-(1H-Pyrazol-1-yl)benzylamine | 1.0 | 80-90 | >90 (crude) |

| 2.1.3 | Pyridine-3-sulfonyl chloride | 1.0 | 70-80 | Used immediately |

| 2.1.4 | Isopropyl 2-(3-(hydroxymethyl)phenoxy)acetate | 1.0 | 65-75 | >95 |

| 2.1.5 | Isopropyl 2-(3-(bromomethyl)phenoxy)acetate | 1.0 | 85-95 | >95 |

| 2.2.1 | N-(4-(1H-Pyrazol-1-yl)benzyl)pyridine-3-sulfonamide | 1.0 | 60-70 | >95 |

| 2.2.2 | This compound (Crude) | 1.0 | 50-65 | 85-90 |

| 3.1 & 3.2 | This compound (Purified) | 1.0 | 40-55 (overall) | >99 |

Table 2: Analytical Characterization Data for this compound

| Analysis | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₇H₂₈N₄O₅S |

| Molecular Weight | 520.60 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | Consistent with the structure of this compound. Expected peaks for aromatic protons, methylene groups, methine proton of the isopropyl group, and methyl protons of the isopropyl group. |

| ¹³C NMR (100 MHz, CDCl₃) | Consistent with the structure of this compound. Expected peaks for aromatic carbons, carbonyl carbon, and aliphatic carbons. |

| Mass Spectrometry (ESI+) | m/z: 521.18 [M+H]⁺ |

| Purity (HPLC) | ≥ 99.0% |

| Melting Point | To be determined |

| Solubility | Soluble in DMSO, Methanol, and Dichloromethane. |

Visualizations

Proposed Synthetic Pathway

Caption: Proposed convergent synthesis of this compound.

Purification Workflow

Caption: Purification workflow for this compound.

EP2 Receptor Signaling Pathway

Caption: Simplified EP2 receptor signaling cascade.

An In-depth Technical Guide to the Solubility and Stability of Taprenepag Isopropyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taprenepag isopropyl is a selective prostaglandin EP2 receptor agonist that was in development for the treatment of glaucoma. As a prodrug, it is converted to its active acid metabolite, CP-544326, which exerts its therapeutic effect by increasing aqueous humor outflow, thereby reducing intraocular pressure (IOP). A thorough understanding of the solubility and stability of this compound is critical for the development of robust and effective ophthalmic formulations, as well as for designing accurate analytical methods. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in various solvents and its stability under different conditions. It also includes detailed experimental protocols and a schematic of the relevant signaling pathway to aid researchers in their drug development efforts.

Solubility of this compound

The solubility of a drug substance is a key physicochemical parameter that influences its bioavailability and the feasibility of developing various dosage forms. The following tables summarize the known solubility of this compound in different solvent systems.

Table 1: Solubility in Organic Solvents and Co-solvent Systems

| Solvent/Co-solvent System | Solubility | Solution Appearance | Notes |

| Dimethyl sulfoxide (DMSO) | 200 mg/mL (384.17 mM) | Clear solution | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (9.60 mM) | Clear solution | Saturation unknown. Caution is advised for use in animal studies exceeding a half-month dosing period. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (9.60 mM) | Suspended solution | Ultrasonic assistance is required to form a uniform suspension. Suitable for oral and intraperitoneal injections. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (9.60 mM) | Suspended solution | Ultrasonic assistance is required. Suitable for oral and intraperitoneal injections. |

Data for co-solvent systems are intended for preclinical in vivo use and may not be representative of solubility in individual solvents.

Stability of this compound

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can affect its safety and efficacy. Stability studies are essential to determine the appropriate storage conditions and shelf-life of the drug substance and its formulated products.

Table 2: Stability of this compound Substance and Solutions

| Form | Storage Condition | Stability Period |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In DMSO | -80°C | 6 months |

| In DMSO | -20°C | 1 month |

While specific public data on forced degradation studies (hydrolysis, oxidation, photolysis) for this compound is limited, it is known that as an ester prodrug, it is susceptible to hydrolysis, particularly at non-neutral pH. Ophthalmic formulations of this compound have been evaluated in clinical trials, suggesting that stable formulations have been developed.[2][3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is a widely accepted approach for determining the thermodynamic equilibrium solubility of a compound.

-

Preparation of the Sample: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled container (e.g., a glass vial).

-

Equilibration: Agitate the container at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter) that does not bind the drug.

-

Quantification: Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Protocol for Stability Testing of an Ophthalmic Formulation

This protocol outlines the key aspects of a stability study for an ophthalmic product containing this compound.

-

Sample Preparation: Prepare the final ophthalmic formulation of this compound and package it in the intended container-closure system.

-

Storage Conditions: Store the samples under various conditions as per ICH guidelines, including long-term (e.g., 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

-

Testing at Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze them for the following parameters:

-

Assay of Active Ingredient: Quantify the concentration of this compound using a validated stability-indicating HPLC method.

-

Degradation Products: Identify and quantify any degradation products.

-

Physical Appearance: Visually inspect for changes in color, clarity, and the presence of particulate matter.

-

pH: Measure the pH of the solution.

-

Sterility: Perform sterility testing according to pharmacopeial standards.

-

Preservative Content (if applicable): Determine the concentration of any antimicrobial preservatives.

-

-

Data Analysis: Analyze the data to establish the shelf-life and recommended storage conditions for the product.

Mandatory Visualizations

Experimental Workflow for Solubility and Stability Testing

Signaling Pathway of this compound in the Ciliary Muscle

This compound, as a selective EP2 receptor agonist, primarily exerts its IOP-lowering effect through the relaxation of the ciliary muscle, which increases the uveoscleral outflow of aqueous humor. The EP2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade.[4][5]

The activation of the EP2 receptor by the active metabolite of this compound stimulates the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, resulting in the relaxation of the ciliary muscle. This relaxation of the ciliary muscle increases the spaces in the uveoscleral pathway, leading to enhanced outflow of aqueous humor and a reduction in intraocular pressure.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While some solubility data in DMSO and co-solvent systems for preclinical use are available, there is a need for more comprehensive quantitative data in a wider range of pharmaceutically acceptable solvents to facilitate formulation development. The provided stability information indicates that the compound is stable under recommended storage conditions, but further studies on its degradation pathways are warranted. The experimental protocols and the signaling pathway diagram offered in this guide are intended to be valuable resources for researchers and scientists working on the development of this compound or other selective EP2 receptor agonists for the treatment of glaucoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A phase 2, randomized, dose-response trial of this compound (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of ciliary muscle relaxation induced by various agents in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The EP2 receptor is the predominant prostanoid receptor in the human ciliary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Taprenepag Isopropyl: An In-Depth Analysis of Its Effects on Aqueous Humor Dynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taprenepag isopropyl (PF-04217329) is a selective prostaglandin EP2 receptor agonist that has demonstrated significant efficacy in lowering intraocular pressure (IOP) in both preclinical and clinical settings. As a prodrug, it is hydrolyzed in the eye to its active metabolite, CP-544326, which exerts its therapeutic effect by enhancing both the conventional (trabecular) and unconventional (uveoscleral) aqueous humor outflow pathways. This dual mechanism of action positions this compound as a promising therapeutic agent for glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the aqueous humor dynamics affected by this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the selective agonism of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP)[1]. This signaling cascade is believed to be the foundation of its IOP-lowering effects.

The increased levels of cAMP in the trabecular meshwork and ciliary body are thought to initiate a series of cellular changes that reduce outflow resistance:

-

Conventional (Trabecular) Outflow: In the trabecular meshwork, elevated cAMP is associated with the remodeling of the extracellular matrix. This may involve the upregulation of matrix metalloproteinases (MMPs) that degrade components of the extracellular matrix, thereby increasing the porosity of the trabecular meshwork and facilitating aqueous humor outflow into Schlemm's canal. Studies on other EP2 agonists have shown modulation of trabecular meshwork cell fibrosis and Schlemm's canal endothelial cell permeability[2].

-

Unconventional (Uveoscleral) Outflow: In the ciliary body, EP2 receptor activation is thought to lead to the relaxation of the ciliary muscle and alterations in the extracellular matrix, widening the spaces between ciliary muscle bundles. This increases the outflow of aqueous humor through the uveoscleral pathway.

The following diagram illustrates the proposed signaling pathway of this compound.

Quantitative Data on Aqueous Humor Dynamics

Preclinical Studies

This compound has demonstrated robust IOP-lowering effects in various preclinical models of glaucoma and ocular hypertension.

Table 1: Summary of IOP Reduction in Preclinical Models

| Animal Model | Condition | Dosing Regimen | IOP Reduction vs. Vehicle | Reference |

| Dutch-Belted Rabbits | Normotensive | Once Daily (Single Day) | 30% - 50% | [3][4] |

| Dogs | Normotensive | Once Daily (Single Day) | 30% - 50% | [3] |

| Cynomolgus Monkeys | Laser-Induced Ocular Hypertension | Once Daily (Single Day) | 30% - 50% | |

| Multiple Species | Normotensive/Ocular Hypertensive | Once Daily (Multiple Days) | 20% - 40% |

Note: Specific mean IOP values and standard deviations were not available in the reviewed literature.

Table 2: Effect of a Selective EP2 Agonist (Omidenepag Isopropyl 0.002%) on Aqueous Humor Outflow in Cynomolgus Monkeys

| Parameter | Change vs. Vehicle | p-value | Reference |

| Outflow Facility | +71% | < 0.05 | |

| Uveoscleral Outflow | +176% | < 0.05 | |

| Aqueous Humor Flow | No significant difference | - |

Clinical Studies

A significant Phase 2 clinical trial (NCT00572455) evaluated the safety and dose-response of this compound in patients with open-angle glaucoma or ocular hypertension.

Table 3: Phase 2 Clinical Trial (NCT00572455) - Monotherapy and Combination Therapy

| Treatment Group (28 Days) | Mean Change in Diurnal IOP from Baseline | Comparison | Reference |

| This compound (0.005%, 0.01%, 0.015%) | Comparable to Latanoprost 0.005% | - | |

| This compound (0.005%, 0.01%, 0.015%) + Latanoprost 0.005% | Statistically significantly greater reduction | vs. Latanoprost 0.005% monotherapy |

Note: Specific mean change in diurnal IOP values for each dose group were not available in the reviewed literature abstracts.

A subsequent pharmacodynamic modeling study provided more specific data on the IOP-lowering effect of this compound 0.01%.

Table 4: Pharmacodynamic Modeling of this compound 0.01% Monotherapy

| Parameter | Value | Conditions | Reference |

| Maximum IOP Reduction | -6.27 mmHg (90% CI: -7.27 to -5.27) | Baseline IOP = 25 mmHg, after ≥14 days of qPM dosing |

Experimental Protocols

Preclinical Evaluation of IOP

The preclinical efficacy of this compound was assessed in various animal models.

References

- 1. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Discontinuation of a Promising Ocular Hypotensive Agent: A Technical Guide to Taprenepag Isopropyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development history of Taprenepag isopropyl (PF-04217329), a selective prostaglandin EP2 receptor agonist developed for the treatment of glaucoma. The document details its mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the critical pathways and workflows involved in its investigation.

Introduction: The Unmet Need and the Novel Target

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells. Elevated intraocular pressure (IOP) remains the primary modifiable risk factor for the development and progression of this disease. While prostaglandin F2α (FP) receptor agonists are the first-line therapy for reducing IOP, the need for alternative and adjunctive therapies with different mechanisms of action persists.

The prostaglandin E2 (PGE2) receptor subtype 2 (EP2), a G-protein coupled receptor, emerged as a promising therapeutic target for IOP reduction. Activation of the EP2 receptor was shown to increase both conventional (via the trabecular meshwork) and uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye. This dual-action mechanism offered the potential for robust IOP lowering.

Discovery and Development of this compound

This compound was developed by Pfizer as a potent and selective EP2 receptor agonist. Recognizing that the active form, a carboxylic acid, would have poor corneal permeability, a prodrug strategy was employed. The isopropyl ester, this compound, was designed to enhance penetration into the eye, where it would be hydrolyzed by esterases to its active metabolite, CP-544326.

The development of this compound progressed through preclinical studies and into Phase 1 and 2 clinical trials. While it demonstrated significant IOP-lowering efficacy, comparable to the standard-of-care latanoprost, its development was ultimately discontinued due to the observation of ocular adverse events, including iritis and increased corneal thickness, in a Phase 2 clinical study.[1][2][3]

Mechanism of Action

This compound's mechanism of action is centered on the activation of the EP2 receptor in the eye.

-

Prodrug Conversion: Following topical administration, the lipophilic this compound penetrates the cornea.

-

Hydrolysis to Active Metabolite: In the cornea, esterases hydrolyze the isopropyl ester to form the active carboxylic acid, CP-544326.

-

EP2 Receptor Activation: CP-544326 is a potent and selective agonist of the EP2 receptor, a Gαs-protein coupled receptor.

-

Signal Transduction: Activation of the EP2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5]

-

Increased Aqueous Outflow: The elevated cAMP levels are believed to trigger downstream signaling cascades that increase both trabecular and uveoscleral outflow of aqueous humor, thereby reducing IOP. This is thought to involve the relaxation of the trabecular meshwork and ciliary muscle, mediated by the protein kinase A (PKA) and RhoA/Rho kinase pathways.

Below is a diagram illustrating the signaling pathway of this compound.

Figure 1: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its active metabolite, CP-544326.

Table 1: Preclinical Potency and Efficacy of CP-544326

| Parameter | Value | Species/System | Reference |

| IC50 | 10 nM | EP2 Receptor Binding Assay | |

| EC50 | 2.8 nM | EP2 Receptor Functional Assay | |

| IOP Reduction (Single Day) | 30-50% | Normotensive Rabbits and Dogs | |

| IOP Reduction (Single Day) | 30-50% | Laser-induced Ocular Hypertensive Monkeys | |

| IOP Reduction (Multi-Day) | 20-40% | Animal Models |

Table 2: Summary of Phase 2 Clinical Trial (NCT00572455) of this compound

| Parameter | Description |

| Study Design | Randomized, double-masked, vehicle- and active-controlled, two-stage, dose-finding trial. |

| Patient Population | Patients with primary open-angle glaucoma or ocular hypertension. |

| Inclusion Criteria | IOP between 26 and 36 mmHg at 8 am, and between 22 and 36 mmHg at 10 am, 1 pm, and 4 pm in the study eye. |

| Stage I (Dose Escalation) | N=67; this compound doses: 0.0025%, 0.005%, 0.01%, 0.015%, 0.02%, 0.03% vs. vehicle, qPM for 14 days. |

| Stage II (Dose Response) | N=250; this compound doses: 0.005%, 0.01%, 0.015% as monotherapy and in unfixed combination with latanoprost 0.005%, vs. latanoprost 0.005% monotherapy, qPM for 28 days. |

| Primary Outcome | Mean change in diurnal IOP from baseline to the last visit. |

| Key Efficacy Finding | This compound monotherapy was comparable to latanoprost 0.005% in reducing IOP. The combination of this compound and latanoprost resulted in a statistically significantly greater IOP reduction than latanoprost monotherapy. |

| Key Safety Finding | At least one treatment-emergent adverse event was reported in 43.3% of subjects in Stage I and 63.2% in Stage II. Ocular adverse events included iritis and increased corneal thickness. |

Experimental Protocols

This section provides an overview of the methodologies for key experiments conducted during the development of this compound.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (IC50) and functional potency (EC50) of CP-544326 for the EP2 receptor.

Protocol for EP2 Receptor Binding Assay (Representative):

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human EP2 receptor are cultured under standard conditions.

-

Membrane Preparation: Cell membranes are harvested by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a radiolabeled prostaglandin E2 analog (e.g., [3H]PGE2) and varying concentrations of the test compound (CP-544326).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Protocol for cAMP Functional Assay (Representative):

-

Cell Culture: HEK293 cells expressing the human EP2 receptor are plated in multi-well plates.

-

Compound Incubation: Cells are incubated with varying concentrations of the test compound (CP-544326) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: After incubation, cells are lysed to release intracellular cAMP.

-

cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

In Vivo Preclinical Efficacy Studies

Objective: To evaluate the IOP-lowering efficacy of this compound in animal models of glaucoma.

Protocol for Laser-Induced Ocular Hypertension in Non-Human Primates (Representative):

-

Animal Model: Adult cynomolgus or rhesus monkeys are used.

-

Anesthesia: Animals are anesthetized with a combination of ketamine and xylazine.

-

Laser Photocoagulation: An argon laser is used to apply burns to the trabecular meshwork of one eye to induce ocular hypertension. The contralateral eye serves as a control.

-

IOP Monitoring: IOP is measured at baseline and at regular intervals post-laser treatment using a calibrated tonometer (e.g., Tono-Pen).

-

Drug Administration: Once a stable elevation in IOP is achieved, animals are treated topically with this compound or vehicle.

-

Efficacy Assessment: IOP is measured at various time points after drug administration to determine the magnitude and duration of the IOP-lowering effect.

Clinical Trial Protocol (Phase 2, NCT00572455)

Objective: To evaluate the dose-response, safety, and efficacy of this compound in patients with open-angle glaucoma or ocular hypertension.

Study Design: A randomized, double-masked, multicenter, two-stage study.

-

Stage I (Dose Escalation):

-

Subjects were randomized to receive one of six doses of this compound (0.0025% to 0.03%) or vehicle once daily in the evening for 14 days.

-

The primary endpoint was the change in diurnal IOP from baseline.

-

-

Stage II (Dose Response):

-

Subjects were randomized to receive one of three doses of this compound (0.005%, 0.01%, or 0.015%) as monotherapy, or in combination with latanoprost 0.005%, or latanoprost 0.005% monotherapy, once daily in the evening for 28 days.

-

The primary endpoint was the mean change in diurnal IOP from baseline.

-

Safety was assessed through monitoring of adverse events, ophthalmic examinations, and other standard clinical measures.

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the discovery and development process for this compound.

Figure 2: Drug discovery and preclinical development workflow.

Figure 3: Clinical development and discontinuation of this compound.

Conclusion

This compound represented a well-reasoned, mechanism-based approach to developing a novel treatment for glaucoma. Its journey from a promising therapeutic target to a discontinued clinical candidate highlights the complexities and challenges of drug development. While it ultimately did not reach the market, the research into this compound and other EP2 receptor agonists has significantly contributed to our understanding of aqueous humor dynamics and has paved the way for the development of other novel IOP-lowering agents. The data and methodologies detailed in this guide serve as a valuable resource for researchers and scientists in the field of ophthalmology and drug discovery.

References

- 1. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]

Methodological & Application

Application Notes and Protocols for Measuring Intraocular Pressure Following Taprenepag Isopropyl Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taprenepag isopropyl is a selective prostaglandin EP2 receptor agonist that has demonstrated significant efficacy in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma and ocular hypertension.[1][2] These application notes provide a comprehensive overview of the protocols for measuring IOP after the administration of this compound in preclinical and clinical research settings. The document outlines the mechanism of action of this compound, detailed experimental protocols for IOP measurement, and a summary of key findings from relevant studies.

Mechanism of Action: EP2 Receptor-Mediated IOP Reduction

This compound is a prodrug that is hydrolyzed in the cornea to its active metabolite.[1] This active form selectively binds to and activates the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The activation of the EP2 receptor, a G-protein coupled receptor, initiates a downstream signaling cascade that ultimately leads to a decrease in intraocular pressure.[1][2]

The primary mechanism involves the stimulation of the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels are believed to increase the outflow of aqueous humor through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways, thereby reducing IOP.

Data from Preclinical and Clinical Studies

The IOP-lowering effects of this compound have been evaluated in various preclinical models and clinical trials.

Preclinical Data

In preclinical studies involving normotensive Dutch-belted rabbits, normotensive dogs, and laser-induced ocular hypertensive cynomolgus monkeys, a single daily dose of this compound resulted in a 30% to 50% reduction in IOP. In multiple-day studies, the IOP reduction was sustained at 20% to 40% compared to vehicle-dosed eyes.

| Animal Model | Dosing Regimen | IOP Reduction | Reference |

| Normotensive Dutch-belted Rabbits | Single daily dose | 30-50% | |

| Normotensive Dogs | Single daily dose | 30-50% | |

| Ocular Hypertensive Cynomolgus Monkeys | Single daily dose | 30-50% | |

| Various preclinical models | Multiple daily doses | 20-40% |

Clinical Data: Phase 2 Trial

A phase 2, randomized, dose-response trial evaluated the safety and efficacy of this compound in patients with primary open-angle glaucoma (POAG) or ocular hypertension. The study consisted of two stages with various dosing cohorts.

Stage I (14 days)

| Treatment Group (once daily) | Number of Subjects (n) | Mean Change in Diurnal IOP |

| This compound 0.0025% | Cohort-dependent | Statistically significant reduction vs. vehicle |

| This compound 0.005% | Cohort-dependent | Statistically significant reduction vs. vehicle |

| This compound 0.01% | Cohort-dependent | Statistically significant reduction vs. vehicle |

| This compound 0.015% | Cohort-dependent | Statistically significant reduction vs. vehicle |

| This compound 0.02% | Cohort-dependent | Statistically significant reduction vs. vehicle |

| This compound 0.03% | Cohort-dependent | Statistically significant reduction vs. vehicle |

| Vehicle | Cohort-dependent | - |

Stage II (28 days)

| Treatment Group (once daily) | Number of Subjects (n) | Mean Change in Diurnal IOP |

| This compound 0.005% Monotherapy | ~35 | Comparable to Latanoprost 0.005% |

| This compound 0.01% Monotherapy | ~35 | Comparable to Latanoprost 0.005% |

| This compound 0.015% Monotherapy | ~35 | Comparable to Latanoprost 0.005% |

| Taprenepag 0.005% + Latanoprost 0.005% | ~35 | Statistically significant reduction vs. Latanoprost alone |

| Taprenepag 0.01% + Latanoprost 0.005% | ~35 | Statistically significant reduction vs. Latanoprost alone |

| Taprenepag 0.015% + Latanoprost 0.005% | ~35 | Statistically significant reduction vs. Latanoprost alone |

| Latanoprost 0.005% Monotherapy | ~35 | - |

Experimental Protocols for Intraocular Pressure Measurement

Accurate and consistent IOP measurement is paramount in evaluating the efficacy of this compound. The following are detailed protocols for tonometry in common preclinical models and a general guideline for clinical settings.

Workflow for Preclinical IOP Measurement

Protocol 1: Rebound Tonometry in Rabbits (e.g., TonoVet™)

Rebound tonometry is a non-invasive method suitable for conscious or lightly sedated rabbits and does not typically require topical anesthesia.

Materials:

-

Rebound tonometer (e.g., TonoVet™) with species-specific probes

-

Restraining device or assistant for gentle restraint

-

Topical proparacaine hydrochloride (0.5%) ophthalmic solution (optional, for animal comfort)

-

Data recording sheets

Procedure:

-

Animal Preparation:

-

Acclimatize the rabbit to the handling and environment to minimize stress-induced IOP fluctuations.

-

Gently restrain the rabbit in a comfortable position, ensuring no pressure is applied to the neck or jugular veins. An assistant can hold the rabbit, or a specialized restraining box can be used.

-

-

Tonometer Preparation:

-

Ensure the tonometer is clean and calibrated according to the manufacturer's instructions.

-

Load a new, sterile probe into the tonometer.

-

Select the appropriate species setting (for rabbits, the 'd' mode on the TonoVet™ has been shown to correlate well with manometric IOP).

-

-

IOP Measurement:

-

Gently hold the rabbit's eyelids open without applying pressure to the globe.

-

Position the tonometer approximately 4-8 mm from the central cornea, ensuring the probe is perpendicular to the corneal surface.

-

Activate the tonometer to take a reading. The instrument will automatically take a series of six measurements and display the average.

-

Obtain at least three consecutive readings with minimal variation.

-

-

Data Recording:

-

Record the IOP measurement for each eye, along with the time of measurement and any observations about the animal's demeanor or the measurement process.

-

If a topical anesthetic was used, note this in the records.

-

Protocol 2: Applanation Tonometry in Non-Human Primates (e.g., Tono-Pen®)

Applanation tonometry is a widely used method for IOP measurement in non-human primates and requires topical anesthesia.

Materials:

-

Applanation tonometer (e.g., Tono-Pen® AVIA Vet)

-

Sterile, disposable tonometer tip covers (e.g., Ocu-Film®)

-

Topical proparacaine hydrochloride (0.5%) ophthalmic solution

-

Ketamine for sedation (as per institutional guidelines)

-

Data recording sheets

Procedure:

-

Animal Preparation:

-

Sedate the monkey according to the approved institutional animal care and use committee (IACUC) protocol (e.g., with ketamine).

-

Position the monkey in a stable and comfortable position (e.g., sternal or lateral recumbency).

-

-

Tonometer Preparation:

-

Calibrate the Tono-Pen® according to the manufacturer's instructions.

-

Place a new, sterile disposable tip cover over the tonometer tip.

-

-

Anesthesia and Measurement:

-

Instill one drop of topical proparacaine hydrochloride (0.5%) into the eye to be measured. Wait for 30-60 seconds for the anesthetic to take effect.

-

Gently hold the eyelids open without exerting pressure on the globe.

-